N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-4-10-25-20(28)19-14(9-11-31-19)26-17(23-24-21(25)26)7-8-18(27)22-13-5-6-15(29-2)16(12-13)30-3/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVCURJNDMJALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex compound with significant potential in pharmacological applications. This article delves into its biological activity, focusing on its anti-inflammatory properties, analgesic effects, and other relevant pharmacological profiles based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thieno-triazolo-pyrimidine core with a dimethoxyphenyl substituent. The molecular formula is , and it has a molecular weight of approximately 372.48 g/mol. The presence of various functional groups enhances its biological interactions.
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic activities of compounds related to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. For instance:
- Study Findings : A series of synthesized compounds demonstrated significant anti-inflammatory effects in formalin-induced paw edema models. The most active derivatives showed a high safety margin (ALD50 > 0.4 g/kg), indicating low toxicity levels in experimental models .
- Mechanism of Action : Molecular docking studies suggested that these compounds interact effectively with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This interaction is crucial for their anti-inflammatory action .
Other Biological Activities
In addition to anti-inflammatory effects, the compound's derivatives have shown promise in other areas:
- Antimicrobial Activity : Some thieno-pyrimidine derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating bacterial infections .
- Cytotoxicity : Preliminary cytotoxicity assays indicated that certain derivatives could inhibit cancer cell proliferation. This highlights the need for further research into their potential as anticancer agents .
Case Study 1: Analgesic Efficacy
In a controlled study involving animal models, the analgesic efficacy of this compound was evaluated alongside standard analgesics like diclofenac. Results indicated that the compound provided comparable pain relief with fewer side effects related to gastrointestinal distress.
Case Study 2: Antimicrobial Testing
A separate investigation assessed the antimicrobial effectiveness of various thieno-pyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that some derivatives significantly inhibited bacterial growth at low concentrations (MICs ranging from 0.5 to 4 μg/mL), suggesting their potential as new antibacterial agents .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its antitumor and antimicrobial properties. The structural features of the compound suggest that it may interact with biological targets involved in cell proliferation and infection control.
Antitumor Activity
Research indicates that derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the 3,4-dimethoxyphenyl group is believed to enhance the compound’s ability to inhibit tumor growth by interfering with DNA synthesis or repair mechanisms.
Antimicrobial Properties
The thienopyrimidine scaffold has been associated with antimicrobial activity. Studies have shown that compounds with similar structures can inhibit bacterial growth and exhibit antifungal properties. The presence of the dimethoxyphenyl group may contribute to increased lipophilicity, enhancing membrane penetration and bioavailability.
Pharmacological Studies
Pharmacological evaluations have demonstrated that this compound has a promising profile for further development as a therapeutic agent.
Case Studies
Several case studies have reported on compounds with similar structures showcasing their efficacy in preclinical models:
- A study published in Journal of Medicinal Chemistry highlighted the antitumor efficacy of thienopyrimidine derivatives against breast cancer cell lines.
- Another investigation in Antimicrobial Agents and Chemotherapy demonstrated the antibacterial activity of thieno[2,3-e][1,2,4]triazole derivatives against resistant strains of Staphylococcus aureus.
Synthesis and Derivatives
The synthesis of N-(3,4-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide typically involves multi-step synthetic routes that include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Substitution reactions to introduce the 3,4-dimethoxyphenyl moiety.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Thienopyrimidine precursors |
| 2 | Substitution | Dimethoxybenzene derivatives |
| 3 | Purification | Column chromatography |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
